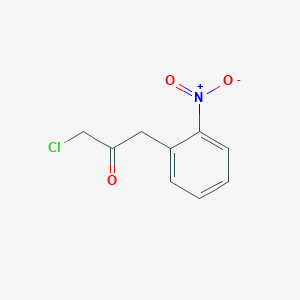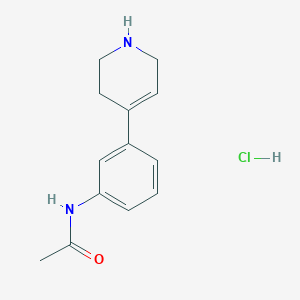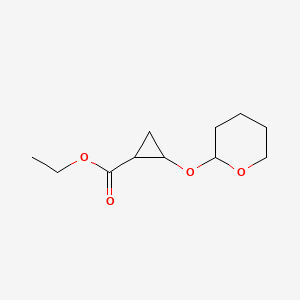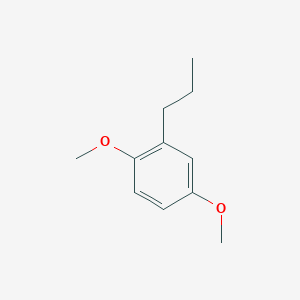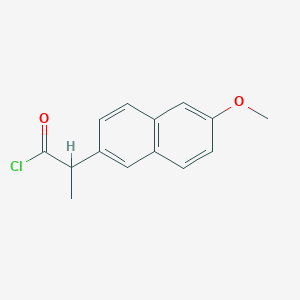
2-(6-methoxynaphthalen-2-yl)propanoyl Chloride
Overview
Description
2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is a chemical compound with the molecular formula C14H13ClO2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and a propanoyl chloride group at the 2nd position of the naphthalene ring. This compound is often used in organic synthesis and research due to its reactivity and functional properties .
Preparation Methods
The synthesis of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride typically involves the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Material: 6-methoxy-2-naphthoic acid
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
Solvent: Anhydrous dichloromethane (DCM)
Conditions: Reflux under an inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds with the formation of this compound as the main product .
Chemical Reactions Analysis
2-(6-Methoxynaphthalen-2-yl)propanoyl chloride is highly reactive due to the presence of the acyl chloride group. It undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The acyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in anhydrous solvents like DCM or tetrahydrofuran (THF) at low temperatures.
Products: Amides, esters, thioesters
-
Hydrolysis: : In the presence of water or moisture, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reagents: Water
Conditions: Ambient temperature
Products: 6-methoxy-2-naphthoic acid
-
Reduction: : The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Reagents: LiAlH4
Conditions: Anhydrous ether or THF, low temperature
Products: 2-(6-methoxynaphthalen-2-yl)propanol
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)propanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including anti-inflammatory and analgesic agents.
Material Science: It is used in the preparation of functionalized polymers and advanced materials.
Biological Research: It is employed in the synthesis of probes and ligands for studying biological processes and molecular interactions
Mechanism of Action
The mechanism of action of 2-(6-methoxynaphthalen-2-yl)propanoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives and conjugates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanoyl chloride can be compared with other similar compounds, such as:
2-(6-Methoxynaphthalen-2-yl)propanoic acid: This compound lacks the acyl chloride group and is less reactive in nucleophilic substitution reactions.
2-(6-Methoxynaphthalen-2-yl)propanamide: This compound has an amide group instead of an acyl chloride group, making it more stable and less reactive.
2-(6-Methoxynaphthalen-2-yl)propanol: This compound has a hydroxyl group instead of an acyl chloride group, making it suitable for different types of chemical transformations.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODROGXCIVAQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

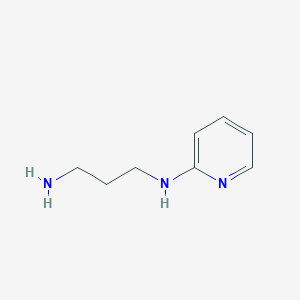
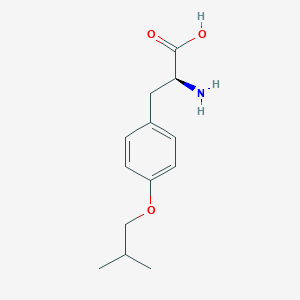
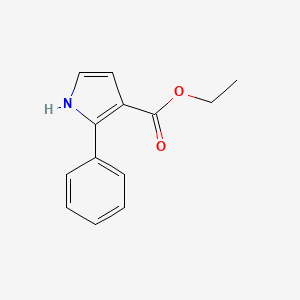

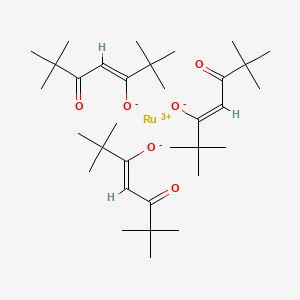

![N-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3133350.png)

